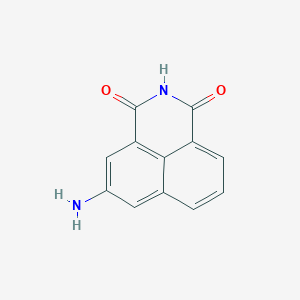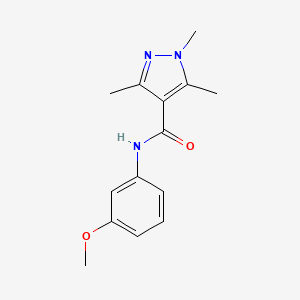
N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTMP, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Applications De Recherche Scientifique
MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. MTMP has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits analgesic effects by inhibiting the production of pain mediators such as bradykinin and histamine. MTMP has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Mécanisme D'action
MTMP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. MTMP selectively inhibits the activity of COX-2, which is predominantly expressed in inflamed tissues and is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
MTMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a good safety profile with no significant toxic effects observed in animal studies. MTMP has been found to be well-tolerated in humans, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
MTMP has several advantages for lab experiments, including its ease of synthesis, good safety profile, and well-established pharmacological activities. However, the limitations of MTMP include its relatively low potency compared to other COX-2 inhibitors, and its limited solubility in aqueous solutions.
Orientations Futures
Future research on MTMP could focus on improving its potency and solubility, exploring its potential therapeutic applications in other disease conditions such as cancer and neurodegenerative disorders, and investigating its pharmacokinetic properties in humans. Additionally, the development of novel analogs of MTMP with improved pharmacological properties could be an interesting avenue for future research.
Méthodes De Synthèse
MTMP can be synthesized by reacting 3-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of triethylamine. The reaction yields MTMP as a white crystalline solid with a melting point of 136-138°C.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-6-5-7-12(8-11)19-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCXYLCAUEFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

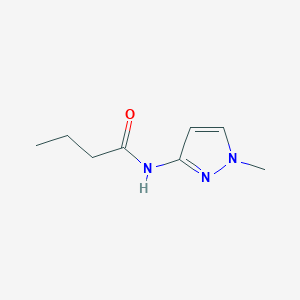
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)
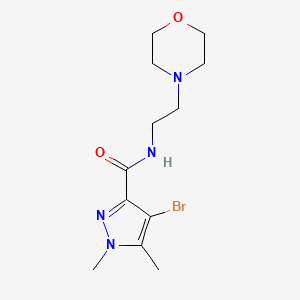
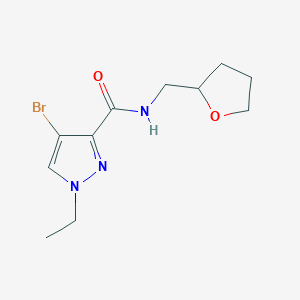
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)
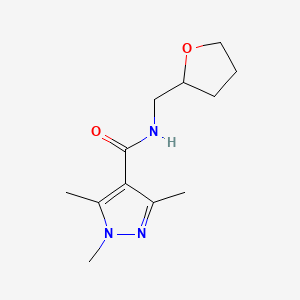
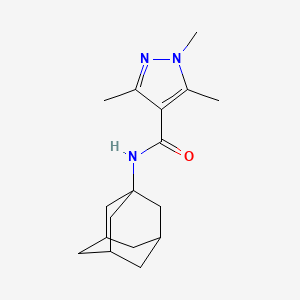
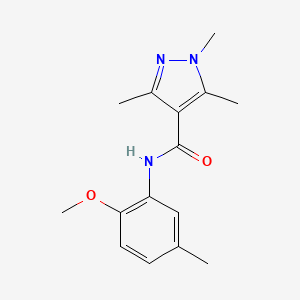
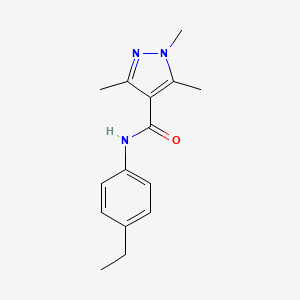
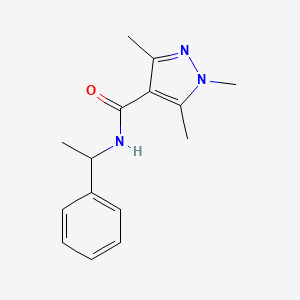
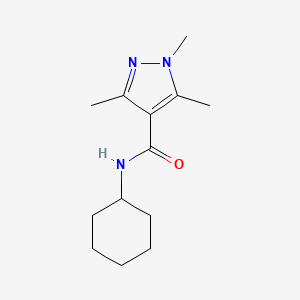
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
